molecular formula C17H16N4O4S B5534566 (2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole

(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B5534566
M. Wt: 372.4 g/mol
InChI Key: NAUWXUSOHJVJLK-MNVAPZAZSA-N
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Description

(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-hydrazinylidene-3-methyl-2,3-dihydro-1,3-benzothiazole under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the benzothiazole core.

Scientific Research Applications

(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with similar structural features.

    Bromomethyl methyl ether: Another compound with a benzene ring and functional groups.

Uniqueness

(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole is unique due to its specific combination of functional groups and the benzothiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(E)-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-20-12-6-4-5-7-16(12)26-17(20)19-18-10-11-8-14(24-2)15(25-3)9-13(11)21(22)23/h4-10H,1-3H3/b18-10+,19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUWXUSOHJVJLK-MNVAPZAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=C(C=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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